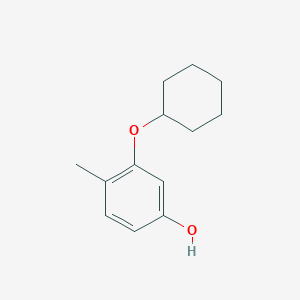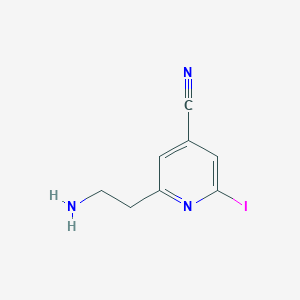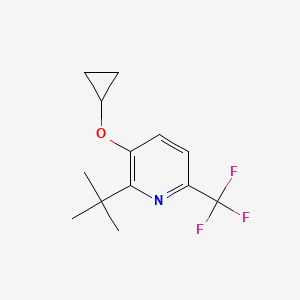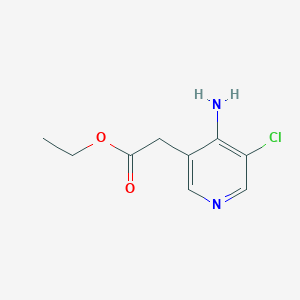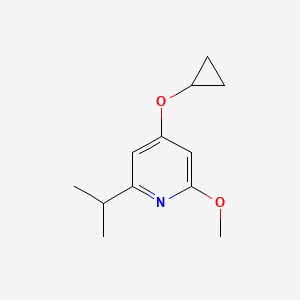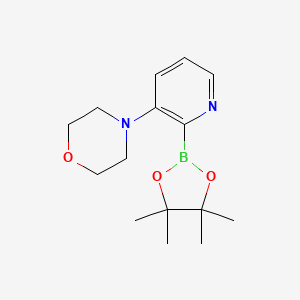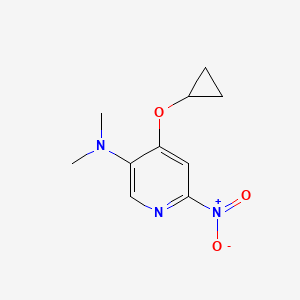
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine is a chemical compound with the molecular formula C10H15N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 6-position, and two methyl groups attached to the nitrogen atom at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-Bromo-5-nitropyridine and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using cyclopropyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 4-Cyclopropoxy-N,N-dimethyl-6-aminopyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-Hydroxy-N,N-dimethyl-6-nitropyridin-3-amine.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-6-nitropyridin-3-amine: Lacks the cyclopropoxy group, making it less lipophilic.
4-Hydroxy-N,N-dimethyl-6-nitropyridin-3-amine: Contains a hydroxy group instead of a cyclopropoxy group, affecting its reactivity and solubility.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A structurally similar compound with different electronic properties due to the presence of two nitro groups.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H13N3O3 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N,N-dimethyl-6-nitropyridin-3-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)8-6-11-10(13(14)15)5-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZTKIUAKBGQIQRW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CN=C(C=C1OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


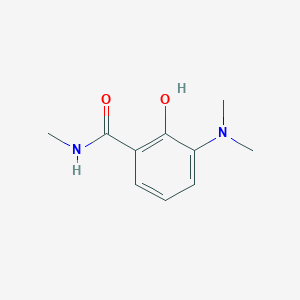
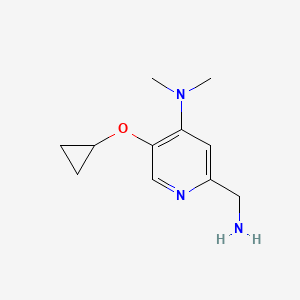
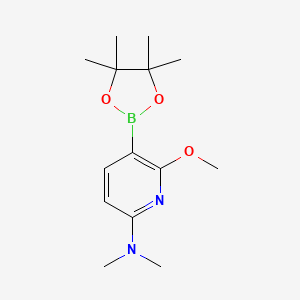
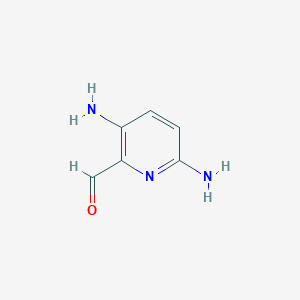
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)
